molecular formula C19H16ClNO2S B2604779 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide CAS No. 2034492-15-2

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide

Cat. No.: B2604779
CAS No.: 2034492-15-2
M. Wt: 357.85
InChI Key: KNBCJDYGVDKYOH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is a synthetic organic compound that features a benzamide core with a chloro substituent, a hydroxyethyl group, and a thiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzamide to introduce the chloro group. This is followed by the formation of the hydroxyethyl group through a reaction with an appropriate epoxide or alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using efficient palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the dechlorinated benzamide.

    Substitution: The major products would be the substituted benzamides with the nucleophile replacing the chloro group.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and thiophenyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-hydroxy-2-(4-(thiophen-2-yl)phenyl)ethyl)benzamide: Similar structure but with a different position of the thiophenyl group.

    2-chloro-N-(2-hydroxy-2-(4-(furan-3-yl)phenyl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is unique due to the specific positioning of the thiophenyl group, which can influence its chemical reactivity and biological activity. The combination of the chloro, hydroxyethyl, and thiophenyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-17-4-2-1-3-16(17)19(23)21-11-18(22)14-7-5-13(6-8-14)15-9-10-24-12-15/h1-10,12,18,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBCJDYGVDKYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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